Cas no 2003072-36-2 (Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate)

Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate
- EN300-796793
- 2003072-36-2
- Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate
-
- インチ: 1S/C14H23NO3/c1-10(2)6-7-12(16)11-8-15(9-11)13(17)18-14(3,4)5/h11H,1,6-9H2,2-5H3
- InChIKey: FVBFTXHBSPFLGC-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CC(C(CCC(=C)C)=O)C1)=O
計算された属性
- せいみつぶんしりょう: 253.16779360g/mol
- どういたいしつりょう: 253.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 46.6Ų
Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-796793-0.25g |
tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate |
2003072-36-2 | 95% | 0.25g |
$1038.0 | 2024-05-22 | |
Enamine | EN300-796793-0.1g |
tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate |
2003072-36-2 | 95% | 0.1g |
$993.0 | 2024-05-22 | |
Enamine | EN300-796793-0.5g |
tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate |
2003072-36-2 | 95% | 0.5g |
$1084.0 | 2024-05-22 | |
Enamine | EN300-796793-10.0g |
tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate |
2003072-36-2 | 95% | 10.0g |
$4852.0 | 2024-05-22 | |
Enamine | EN300-796793-1.0g |
tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate |
2003072-36-2 | 95% | 1.0g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-796793-0.05g |
tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate |
2003072-36-2 | 95% | 0.05g |
$948.0 | 2024-05-22 | |
Enamine | EN300-796793-2.5g |
tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate |
2003072-36-2 | 95% | 2.5g |
$2211.0 | 2024-05-22 | |
Enamine | EN300-796793-5.0g |
tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate |
2003072-36-2 | 95% | 5.0g |
$3273.0 | 2024-05-22 |
Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylateに関する追加情報
Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate: A Comprehensive Overview
Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate (CAS No. 2003072-36-2) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structural features, which include a tert-butyl group, an azetidine ring, and a 4-methylpent-4-enoyl moiety. These structural elements contribute to its potential applications in various scientific and pharmaceutical contexts.
The tert-butyl group in Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate is known for its steric hindrance and stability, making it a valuable component in the synthesis of complex molecules. The azetidine ring, a four-membered heterocyclic structure, is of particular interest due to its ability to participate in a variety of chemical reactions and its potential for bioactivity. The 4-methylpent-4-enoyl moiety adds further complexity and reactivity to the molecule, enhancing its utility in synthetic pathways and biological studies.
Recent research has highlighted the importance of Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate in the development of novel pharmaceuticals. Studies have shown that compounds with similar structures exhibit promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
In the context of medicinal chemistry, Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules. Its versatile reactivity allows chemists to introduce various functional groups and modify the molecule to enhance its pharmacological properties. This flexibility is crucial in drug discovery and development, where fine-tuning the structure of lead compounds can significantly improve their efficacy and safety profiles.
The synthesis of Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate involves several well-established chemical reactions. One common approach is to start with an azetidine derivative and react it with a suitable electrophile, such as a methyl pentenoic acid derivative, in the presence of a coupling agent. This method ensures high yields and purity, making it suitable for large-scale production. Additionally, recent advancements in catalytic methods have further optimized the synthesis process, reducing reaction times and improving overall efficiency.
From a biological perspective, Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate has been studied for its potential therapeutic applications. In vitro assays have shown that this compound can modulate key signaling pathways involved in disease processes. For example, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and immune responses. This property makes it an attractive candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, preliminary studies have explored the neuroprotective effects of Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate. Research conducted on animal models has indicated that this compound can reduce neuronal damage and improve cognitive function following ischemic events. These findings suggest that it may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The safety profile of Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate is another critical aspect that has been investigated. Toxicological studies have shown that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further clinical evaluation. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In conclusion, Tert-butyl 3-(4-methylpent-4-enoyl)azetidine-1-carboxylate (CAS No. 2003072-36-2) is a promising compound with diverse applications in organic chemistry and medicinal chemistry. Its unique structural features and versatile reactivity make it an important intermediate in the synthesis of complex molecules with potential therapeutic benefits. Continued research into this compound will likely uncover new avenues for drug discovery and development, contributing to advancements in healthcare and medicine.
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